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Fructosyl-glycine - 4429-05-4

Fructosyl-glycine

Catalog Number: EVT-442209
CAS Number: 4429-05-4
Molecular Formula: C8H15NO7
Molecular Weight: 237.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fructosylglycine is a fructosamine, a glyco-amino acid and a glycine derivative. It has a role as a human metabolite. It is a conjugate acid of a fructosylglycinate.
Fructoseglycine belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Fructoseglycine is soluble (in water) and a moderately acidic compound (based on its pKa).
Overview

Fructosyl-glycine is a compound resulting from the reaction between fructose and glycine, classified under fructosamines. These compounds are formed through non-enzymatic reactions between reducing sugars and amino acids. Fructosyl-glycine is particularly significant in the context of the Maillard reaction, which is responsible for the browning of food and the development of complex flavors during cooking. This compound serves as a model for studying glycation processes in biological systems and has implications in both food chemistry and clinical diagnostics, particularly for diabetes monitoring.

Source and Classification

Fructosyl-glycine can be synthesized from natural sources of fructose, such as fruits, and glycine, an amino acid commonly found in proteins. It falls under the broader classification of Amadori products, which are early-stage products formed during the Maillard reaction. The specific chemical identifier for fructosyl-glycine is 4429-05-4.

Synthesis Analysis

Methods

Fructosyl-glycine can be synthesized through several methods:

  1. Heating Method: A common laboratory synthesis involves heating a mixture of fructose and glycine in a solvent such as methanol or water. The reaction conditions can be optimized by using acid or base catalysts to enhance yield.
  2. Enzymatic Synthesis: In industrial settings, enzymatic methods are preferred due to their specificity and milder reaction conditions. Enzymes like fructosyltransferases facilitate the transfer of fructosyl groups to glycine, minimizing by-product formation.

Technical Details

  • Reaction Conditions: Typical conditions for the heating method include temperatures ranging from 60°C to 100°C over several hours, while enzymatic methods may operate at room temperature with specific pH adjustments.
  • Purification: Post-synthesis, purification often involves techniques such as crystallization or chromatography to isolate fructosyl-glycine from unreacted substrates and by-products.
Molecular Structure Analysis

Structure

Fructosyl-glycine is characterized by its structure as an Amadori product, where a fructose moiety is linked to glycine via a glycosidic bond. The molecular formula is C8H15N1O6C_8H_{15}N_1O_6, indicating that it contains eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and six oxygen atoms.

Data

  • Molecular Weight: Approximately 189.21 g/mol.
  • Structural Representation: The structure can be visualized using molecular modeling software or chemical drawing tools to illustrate the specific bonding between fructose and glycine.
Chemical Reactions Analysis

Reactions

Fructosyl-glycine participates in several chemical reactions:

  1. Oxidation: It can be oxidized to produce glucosone and glycine. Common oxidizing agents include hydrogen peroxide or oxygen in enzyme-catalyzed reactions.
  2. Reduction: Reduction can yield glucitolyl-glycine using reducing agents like sodium borohydride.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, releasing free fructose and glycine.

Technical Details

  • Common Reagents: For oxidation, hydrogen peroxide is frequently employed; for reduction, sodium borohydride is typical; hydrolysis may utilize dilute acids or bases.
  • Major Products: The primary products from these reactions include glucosone (from oxidation), glucitolyl-glycine (from reduction), and free fructose and glycine (from hydrolysis).
Mechanism of Action

The mechanism of action for fructosyl-glycine primarily involves its role in the Maillard reaction:

  1. Formation: Initially formed through the condensation of reducing sugars with amino acids.
  2. Subsequent Reactions: It undergoes further transformations leading to advanced glycation end products (AGEs), which play critical roles in various biological processes including aging and diabetes complications.

Data suggest that these reactions contribute significantly to flavor development in cooked foods as well as potential pathological effects when accumulated in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with other amino acids and sugars under heat, contributing to complex flavor profiles in food products.

Relevant data indicate that the compound's properties make it suitable for various applications in food science and clinical diagnostics .

Applications

Fructosyl-glycine has several scientific uses:

  1. Food Chemistry: Utilized to study browning reactions and flavor development in food products.
  2. Biochemical Research: Serves as a model compound for investigating glycation effects on proteins and other biomolecules.
  3. Clinical Diagnostics: Used as a biomarker for monitoring blood sugar levels in diabetic patients, aiding in the assessment of long-term glucose control through its association with advanced glycation end products .

Properties

CAS Number

4429-05-4

Product Name

Fructosyl-glycine

IUPAC Name

2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]acetic acid

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1

InChI Key

YGUYJMQMTNJNFS-LPBLVHEISA-N

SMILES

C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O

Synonyms

fructose glycine
fructoseglycine
fructosyl-glycine
fructosylglycine

Canonical SMILES

C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CNCC(=O)O)O)O)O)O

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